molecular formula C17H26N4O2S B8526497 1,1-Bis-(cyclohexyl)-5-(2-thiazolyl) biuret CAS No. 919775-38-5

1,1-Bis-(cyclohexyl)-5-(2-thiazolyl) biuret

Cat. No.: B8526497
CAS No.: 919775-38-5
M. Wt: 350.5 g/mol
InChI Key: CPGPUYYSIMXQET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1-Bis-(cyclohexyl)-5-(2-thiazolyl) biuret is a useful research compound. Its molecular formula is C17H26N4O2S and its molecular weight is 350.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

919775-38-5

Molecular Formula

C17H26N4O2S

Molecular Weight

350.5 g/mol

IUPAC Name

1,1-dicyclohexyl-3-(1,3-thiazol-2-ylcarbamoyl)urea

InChI

InChI=1S/C17H26N4O2S/c22-15(19-16-18-11-12-24-16)20-17(23)21(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h11-14H,1-10H2,(H2,18,19,20,22,23)

InChI Key

CPGPUYYSIMXQET-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N(C2CCCCC2)C(=O)NC(=O)NC3=NC=CS3

Origin of Product

United States

Synthesis routes and methods

Procedure details

Prepared as described in General Procedure 2. To chlorocarbonyl isocyanate (0.2 g) in tetrahydrofuran at −20-0° C. was added dicyclohexylamine (1 equivalent) and triethylamine (0.27 mL). After 20 min 2-aminothiazole (0.2 g) was added and the reaction allowed to warm to room temperature over 3 h and stirred overnight at room temperature. The reaction mixture was partially concentrated. The crude product was then dissolved in tetrahydrofuran and purified by flash chromatography (Eluant 20 dichloromethane:1 methanol).
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.27 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0.2 g
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.